(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

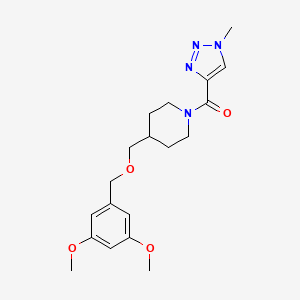

The compound “(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a hybrid molecule combining a piperidine scaffold, a 1,2,3-triazole ring, and a 3,5-dimethoxybenzyl ether moiety. These structural features are pharmacologically significant:

- 1,2,3-Triazole: A stable heterocycle resistant to metabolic degradation, often employed in click chemistry and drug design for its ability to engage in dipole interactions and hydrogen bonding .

- 3,5-Dimethoxybenzyl: An aromatic substituent with electron-donating methoxy groups, which may enhance solubility and influence receptor binding through π-π stacking .

Properties

IUPAC Name |

[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4/c1-22-11-18(20-21-22)19(24)23-6-4-14(5-7-23)12-27-13-15-8-16(25-2)10-17(9-15)26-3/h8-11,14H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVWUQAWIHFBKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , also known by its CAS number 1396748-41-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 473.6 g/mol. The structure features a piperidine ring, a triazole moiety, and a dimethoxybenzyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396748-41-6 |

| Molecular Formula | C30H35N3O4 |

| Molecular Weight | 473.6 g/mol |

Cytotoxicity

Research indicates that compounds related to piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally similar compounds can induce apoptosis in cancer cells through the activation of caspases, a family of enzymes critical for programmed cell death .

In vitro assays have demonstrated that the compound under discussion may exert cytotoxic effects on human tumor cell lines such as Molt 4/C8 and CEM. The mechanism likely involves the induction of apoptosis as evidenced by increased caspase activation and subsequent cellular morphological changes associated with cell death .

Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic properties of piperidine derivatives, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines. This indicates a significant potential for further development as anticancer agents .

Further investigation into the mechanism revealed that these compounds could activate apoptotic pathways through caspase-dependent mechanisms. In particular, the activation of caspase-3 was noted in treated cells, highlighting a common pathway for inducing apoptosis across different cell lines .

Study 3: Antifungal Potential

While direct studies on the antifungal activity of this specific compound are scarce, related pyrazole derivatives have demonstrated notable antifungal effects against Candida species and Aspergillus species. This suggests that similar structural motifs may confer antifungal properties to this compound .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features:

Key Observations :

- Substituent Effects : The target compound’s 3,5-dimethoxybenzyl group contrasts with dichlorobenzyl (electron-withdrawing in ) or dimethylpyrazole (electron-donating in ), which may alter solubility, bioavailability, and target affinity.

- Heterocycle Choice: The 1,2,3-triazole in the target compound offers metabolic stability compared to pyridopyrimidine () or triazinone (), which may influence pharmacokinetics.

Comparison with Analogues :

- : Uses reductive amination (sodium triacetoxyborohydride) to attach a dichlorobenzyl group to piperidine, yielding 43% . Similar methods may apply to the target compound.

- : Employs condensation of aldehydes with amines to form triazinone derivatives, achieving 63% yield .

Spectral Data Analysis

While direct spectral data for the target compound is unavailable, hypothetical NMR signals can be inferred from analogs:

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.